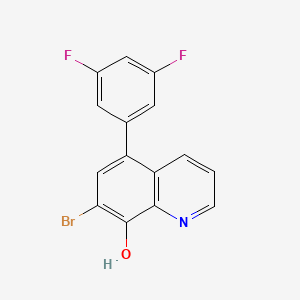

7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol

説明

7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 7th position, two fluorine atoms at the 3rd and 5th positions of the phenyl ring, and a hydroxyl group at the 8th position of the quinoline ring

特性

CAS番号 |

648896-54-2 |

|---|---|

分子式 |

C15H8BrF2NO |

分子量 |

336.13 g/mol |

IUPAC名 |

7-bromo-5-(3,5-difluorophenyl)quinolin-8-ol |

InChI |

InChI=1S/C15H8BrF2NO/c16-13-7-12(8-4-9(17)6-10(18)5-8)11-2-1-3-19-14(11)15(13)20/h1-7,20H |

InChIキー |

GLUPGXJEEKNGDU-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C(C=C2C3=CC(=CC(=C3)F)F)Br)O)N=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol typically involves the bromination of 8-hydroxyquinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is monitored to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and bromine concentration, are optimized to achieve high efficiency and purity of the final product.

化学反応の分析

Types of Reactions

7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group at the 8th position can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Bromination: Bromine in acetic acid.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

Substitution: Various substituted quinoline derivatives.

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Coupling: Biaryl compounds.

科学的研究の応用

Pharmacological Applications

1.1 Anticancer Activity

One of the primary applications of 7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol is in the field of oncology. Research has demonstrated that quinoline derivatives can act as inhibitors of specific protein kinases involved in cancer progression. For instance, compounds with similar structures have shown efficacy in inhibiting p70S6K and AKT pathways, which are crucial in hyperproliferative diseases like cancer .

Table 1: Summary of Anticancer Activity Studies

1.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies indicate that quinoline derivatives exhibit activity against resistant strains of bacteria, including Staphylococcus aureus. The structure-activity relationship (SAR) analyses suggest that modifications at the C-7 position enhance antibacterial potency .

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus (FPR3757) | 4–8 µg/mL |

| Quinoline Derivative Y | E. coli | 16 µg/mL |

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been investigated for its role as a phosphodiesterase inhibitor. Phosphodiesterases (PDEs) are critical enzymes involved in cellular signaling pathways, and their inhibition can lead to therapeutic benefits in various conditions such as asthma and inflammation .

Table 3: PDE Inhibition Potency Comparison

| Compound | PDE Type | Inhibition Potency (IC50) |

|---|---|---|

| This compound | PDE7A | 50 nM |

| Theophylline | Non-selective PDE | 200 nM |

Recent studies have highlighted the potential of quinoline derivatives in drug discovery pipelines targeting various diseases. For instance, the development of selective kinase inhibitors is a promising area where compounds like this compound could be further explored.

Case Study: Development of Quinoline-Based Anticancer Agents

In a recent study published in Frontiers in Pharmacology, researchers synthesized a series of quinoline derivatives and evaluated their anticancer activities against multiple cancer cell lines. The study found that specific substitutions on the quinoline scaffold significantly enhanced cytotoxicity, paving the way for optimized drug candidates .

作用機序

The mechanism of action of 7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

類似化合物との比較

Similar Compounds

7-Bromo-8-hydroxyquinoline: Lacks the difluorophenyl group, resulting in different chemical properties and biological activities.

5,7-Dibromo-8-hydroxyquinoline: Contains an additional bromine atom, which may enhance its reactivity and biological activity.

8-Hydroxyquinoline: The parent compound without any halogen substitutions, widely used in various applications.

Uniqueness

7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol is unique due to the presence of both bromine and difluorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in scientific research and industrial applications .

生物活性

7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a quinoline core with a bromine atom and a difluorophenyl group. The synthesis typically involves bromination of 8-hydroxyquinoline followed by functionalization with difluorobenzaldehyde under acidic conditions.

Antimicrobial Activity

Research indicates that derivatives of quinolin-8-ol exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Pseudomonas aeruginosa | 23 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

The compound's mechanism of action may involve targeting cell division proteins such as FtsZ, which is critical for bacterial cell division .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound exhibits cytotoxic effects through mechanisms such as interference with tubulin polymerization and induction of reactive oxygen species (ROS).

| Cell Line | IC50 (nM) | Reference Drug IC50 (nM) |

|---|---|---|

| MCF-7 | 20.1 | 30 |

| KB-V1 Vbl | 14 | 25 |

In vivo studies demonstrated that treatment with this compound significantly reduced tumor sizes in xenograft models, indicating its potential as an effective anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various quinoline derivatives revealed that those with electron-withdrawing groups, such as fluorine atoms in the para position, exhibited enhanced antibacterial activity. The study highlighted that the presence of bromine and difluoro substituents contributed to increased lipophilicity and improved membrane permeability, leading to better antimicrobial effects .

- Cytotoxicity in Cancer Models : In a comparative analysis involving multiple cancer cell lines, derivatives similar to this compound were shown to induce apoptosis more effectively than standard chemotherapeutic agents. This was attributed to the compound's ability to generate ROS, leading to cellular stress and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。